2,4-Dichloro-5-fluorophenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H4Cl3FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorophenylacetyl chloride typically involves the chlorination and fluorination of phenylacetyl chloride. One common method includes the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride in the presence of a fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as ion-exchange resins, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-5-fluorophenylacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the desired reaction.
Major Products:
Amides and Esters: Formed from substitution reactions.
Acids: Formed from hydrolysis.
Scientific Research Applications
2,4-Dichloro-5-fluorophenylacetyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including antipsychotics and antibiotics.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new chemical bonds.
Comparison with Similar Compounds
- 2,4-Dichlorophenylacetyl chloride
- 2,4-Difluorophenylacetyl chloride
- 2,4-Dichloro-5-fluorobenzoyl chloride
Comparison: 2,4-Dichloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H4Cl3FO |
---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)acetyl chloride |
InChI |
InChI=1S/C8H4Cl3FO/c9-5-3-6(10)7(12)1-4(5)2-8(11)13/h1,3H,2H2 |
InChI Key |
HXAZVXSPZPCODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.